![molecular formula C18H43N5O2 B12737451 N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanoic acid, branched, reaction products with tetraethylenepentamine is a complex chemical compound formed through the reaction of decanoic acid with tetraethylenepentamine. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, branched, reaction products with tetraethylenepentamine typically involves the reaction of decanoic acid with tetraethylenepentamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and advanced process control systems. The raw materials, decanoic acid and tetraethylenepentamine, are fed into the reactor in precise proportions, and the reaction is carried out under controlled conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final product.
化学反応の分析
Types of Reactions
Decanoic acid, branched, reaction products with tetraethylenepentamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Decanoic acid, branched, reaction products with tetraethylenepentamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as an active pharmaceutical ingredient.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of decanoic acid, branched, reaction products with tetraethylenepentamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Decanoic acid, reaction products with diethylenetriamine
- Decanoic acid, reaction products with triethanolamine
- Decanoic acid, reaction products with octanoic acid
Uniqueness
Decanoic acid, branched, reaction products with tetraethylenepentamine is unique due to its branched structure and the presence of tetraethylenepentamine, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C18H43N5O2 |
|---|---|
分子量 |
361.6 g/mol |
IUPAC名 |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid |
InChI |
InChI=1S/C10H20O2.C8H23N5/c1-2-3-4-5-6-7-8-9-10(11)12;9-1-3-11-5-7-13-8-6-12-4-2-10/h2-9H2,1H3,(H,11,12);11-13H,1-10H2 |
InChIキー |
PRPSEXXHJOBBNW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)O.C(CNCCNCCNCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


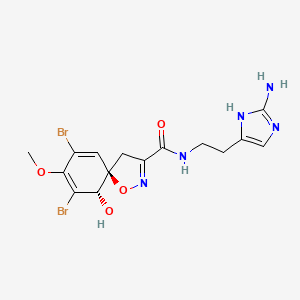
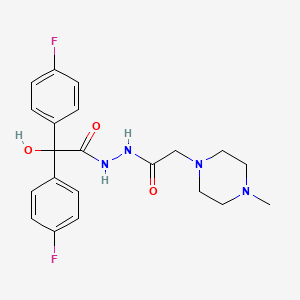
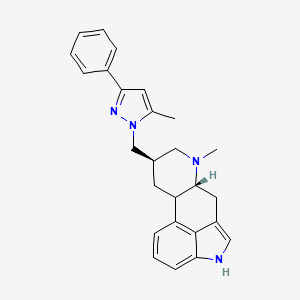



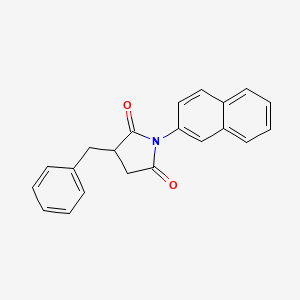


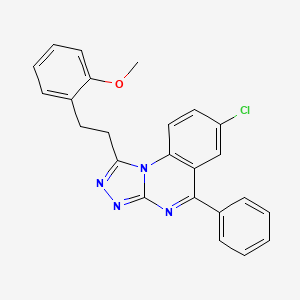

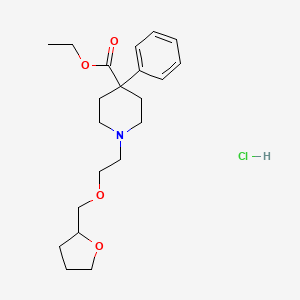

![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)
